molecular formula C26H22FNO3 B2724284 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide CAS No. 923257-73-2

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide

Cat. No.: B2724284
CAS No.: 923257-73-2
M. Wt: 415.464
InChI Key: PRWPHRKQHDENHS-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C26H22FNO3 and its molecular weight is 415.464. The purity is usually 95%.
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Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H22FNO3, with a molecular weight of approximately 415.5 g/mol. The structure features a chromenone core substituted with a tert-butylphenyl group and a 4-fluorobenzamide moiety. The presence of the tert-butyl group enhances lipophilicity, which may influence the compound's bioactivity.

PropertyValue
Molecular FormulaC26H22FNO3
Molecular Weight415.5 g/mol
Chemical StructureStructure
CAS Number923257-73-2

This compound primarily targets mitochondrial complex II, inhibiting its function. This inhibition disrupts the electron transport chain and the citric acid cycle, leading to decreased cellular energy production. Such mechanisms are crucial in understanding how this compound may exert its therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is particularly relevant in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of this compound resulted in reduced joint swelling and lower levels of inflammatory cytokines compared to control groups.
  • Oxidative Stress Mitigation : A recent investigation assessed the antioxidant capacity of this compound using cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced markers of oxidative damage.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)18-8-4-16(5-9-18)24-15-22(29)21-14-20(12-13-23(21)31-24)28-25(30)17-6-10-19(27)11-7-17/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWPHRKQHDENHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.